molecular formula C11H14O2 B8617924 3,5-Dimethylphenylmethyl acetate CAS No. 5159-42-2

3,5-Dimethylphenylmethyl acetate

Cat. No.: B8617924
CAS No.: 5159-42-2
M. Wt: 178.23 g/mol
InChI Key: OWPUBPCQWJIARX-UHFFFAOYSA-N
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Description

3,5-Dimethylphenylmethyl acetate (IUPAC name: methyl (3,5-dimethylphenyl)acetate) is an aromatic ester with the molecular formula C${11}$H${14}$O$_2$ and a molecular weight of 178.23 g/mol (calculated). The compound features a phenyl ring substituted with two methyl groups at the 3 and 5 positions, linked to an acetylated methyl ester group. Such esters are commonly used in organic synthesis, fragrances, and agrochemicals due to their stability and volatility .

Properties

CAS No.

5159-42-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(3,5-dimethylphenyl)methyl acetate

InChI

InChI=1S/C11H14O2/c1-8-4-9(2)6-11(5-8)7-13-10(3)12/h4-6H,7H2,1-3H3

InChI Key

OWPUBPCQWJIARX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COC(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3,5-dimethylphenylmethyl acetate with key analogs, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound C${11}$H${14}$O$_2$ 178.23 3,5-dimethylphenyl Methyl ester
Methyl (3,5-dibromo-4-hydroxyphenyl)acetate C$9$H$8$Br$2$O$3$ 340.97 3,5-dibromo, 4-hydroxyphenyl Methyl ester, hydroxyl
Methyl (3,5-dimethoxyphenyl)acetate C${11}$H${14}$O$_4$ 210.23 3,5-dimethoxyphenyl Methyl ester, methoxy
Ethyl 2-(2-[ethyl(3,5-dimethylphenyl)amino]phenyl)acetate C${21}$H${27}$NO$_2$ 325.45 3,5-dimethylphenyl, ethylamino Ethyl ester, amino
(3E,5Z)-3,5-Dodecadienyl acetate C${14}$H${24}$O$_2$ 224.34 Conjugated diene chain Acetate ester

Structural Insights :

  • Electron-withdrawing groups (e.g., bromine in Methyl (3,5-dibromo-4-hydroxyphenyl)acetate) increase molecular polarity and reactivity, making the compound suitable for electrophilic substitutions .
  • Methoxy groups (e.g., in Methyl (3,5-dimethoxyphenyl)acetate) enhance solubility in polar solvents and alter UV-Vis absorption profiles .
  • Alkyl chains (e.g., in 3,5-Dodecadienyl acetate) confer volatility, critical for pheromone applications in agrochemistry .

Functional Insights :

  • Pheromones : Geometric isomers (e.g., E,Z vs. Z,E) in 3,5-Dodecadienyl acetate exhibit species-specific insect attraction, critical for eco-friendly pest control .
  • Pharmaceuticals : Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) show enhanced binding to hydrophobic enzyme pockets, improving drug efficacy .

Research Findings and Challenges

Stereochemical Complexity : The synthesis of geometric isomers (e.g., 3,5-Dodecadienyl acetate) requires precise temperature control and chiral chromatography, limiting scalability .

Bioactivity Optimization : Substituting phenyl rings with halogens (Br, F) or methoxy groups enhances metabolic stability but may increase toxicity .

Industrial Relevance : High-yield esterification methods (e.g., HATU-mediated coupling) are prioritized for cost-effective production of fragrance and pharmaceutical intermediates .

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